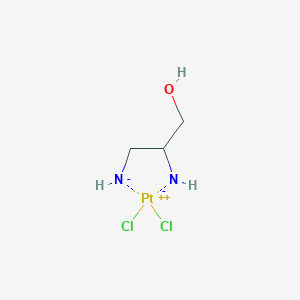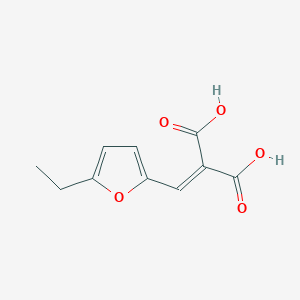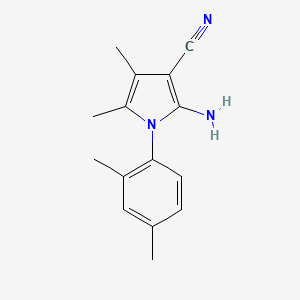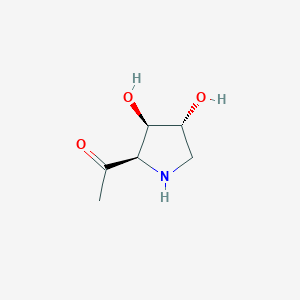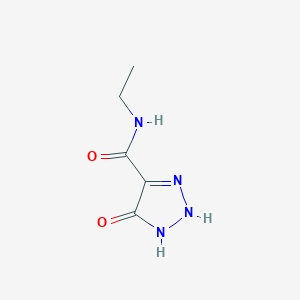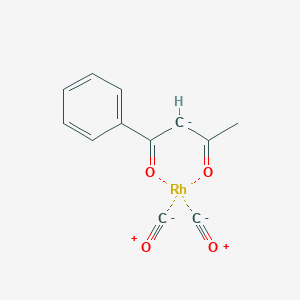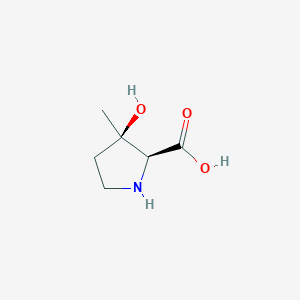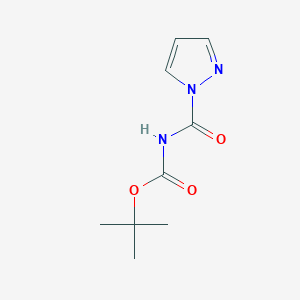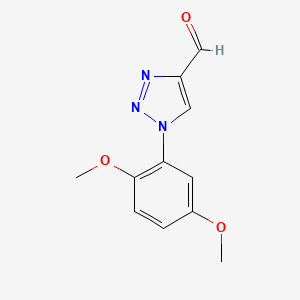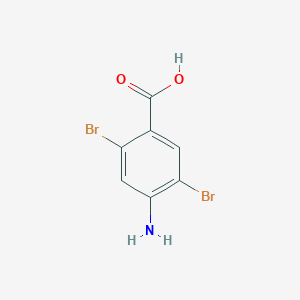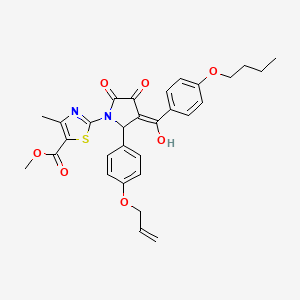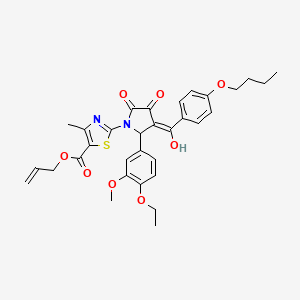![molecular formula C7H3BrINO B12873351 2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
2-Bromo-4-iodobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-iodobenzo[d]oxazole: is a heterocyclic compound with the molecular formula C7H3BrINO and a molecular weight of 323.91 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodobenzo[d]oxazole typically involves the bromination and iodination of benzo[d]oxazole derivatives. One common method includes the use of palladium-catalyzed reactions, such as the Suzuki coupling method . This method involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the benzoxazole ring.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-4-iodobenzo[d]oxazole is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, benzoxazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents . These compounds are being studied for their ability to inhibit the growth of various pathogens and cancer cells.
Industry: The compound is used in the development of materials with specific properties, such as non-linear optical materials. These materials have applications in optoelectronics and photonics .
Mécanisme D'action
The mechanism of action of 2-Bromo-4-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes and proteins essential for the survival and proliferation of pathogens and cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-chlorobenzo[d]oxazole
- 2-Bromo-4-fluorobenzo[d]oxazole
- 2-Bromo-4-methylbenzo[d]oxazole
Comparison: Compared to its similar compounds, 2-Bromo-4-iodobenzo[d]oxazole is unique due to the presence of both bromine and iodine atoms. This dual halogenation provides distinct reactivity and properties, making it suitable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C7H3BrINO |
|---|---|
Poids moléculaire |
323.91 g/mol |
Nom IUPAC |
2-bromo-4-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |
Clé InChI |
XHBLWFXJUMTQCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)N=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


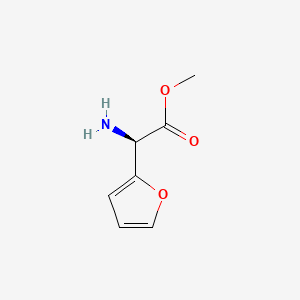
![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
